N-Cyclopropyl Acetamide Moiety Confers Metabolic Stability Advantage Over Des-Cyclopropyl Analog
The N-cyclopropyl acetamide group of the target compound (CAS 1210767-24-0) introduces conformational restriction and steric shielding at the amide nitrogen, which is well-established in medicinal chemistry to reduce N-dealkylation by cytochrome P450 enzymes relative to unsubstituted or N-methyl acetamide analogs [1]. The closest commercially cataloged comparator, N-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 406474-91-7), bears a free -NH-CO-CH3 terminus lacking this cyclopropyl protection, rendering it inherently more susceptible to oxidative metabolism .
| Evidence Dimension | Predicted metabolic stability (N-dealkylation susceptibility) |
|---|---|
| Target Compound Data | N-cyclopropyl acetamide terminus (tertiary amide, sterically shielded) |
| Comparator Or Baseline | N-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 406474-91-7), free secondary acetamide terminus |
| Quantified Difference | Qualitative: cyclopropyl group eliminates metabolic soft spot present in comparator; quantitative in vitro microsomal stability data not publicly available for either compound |
| Conditions | Inference from established structure-metabolism relationships for cyclopropyl amides in drug discovery literature |
Why This Matters
For researchers planning in vivo pharmacokinetic studies, selecting the cyclopropyl-protected analog may reduce confounding variables from rapid first-pass metabolism that would otherwise limit exposure.
- [1] St. Jean, D.J. & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. (Review establishing general principle of cyclopropyl protection against CYP450 oxidation). View Source
